molecular formula C12H22N2O4 B1290091 1-Boc-4-(Aminocarboxymethyl)piperidine CAS No. 458560-09-3

1-Boc-4-(Aminocarboxymethyl)piperidine

Cat. No.: B1290091
CAS No.: 458560-09-3
M. Wt: 258.31 g/mol
InChI Key: UPEUKKCILASJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(Aminocarboxymethyl)piperidine is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an aminocarboxymethyl group.

Preparation Methods

The synthesis of 1-Boc-4-(Aminocarboxymethyl)piperidine typically involves the reaction of 1-Boc-4-(bromomethyl)piperidine with carboxyl di-tert-butyl-L-alanine tert-butyl ester, followed by deprotection to yield the desired product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-4-(Aminocarboxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups under appropriate conditions.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-Boc-4-(Aminocarboxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at the aminocarboxymethyl group. Upon deprotection, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Boc-4-(Aminocarboxymethyl)piperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological processes.

Properties

IUPAC Name

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUKKCILASJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624566
Record name Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458560-09-3
Record name Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.